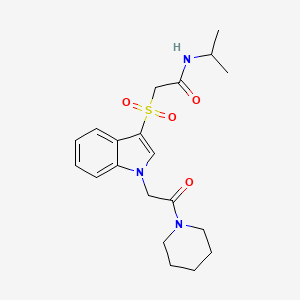

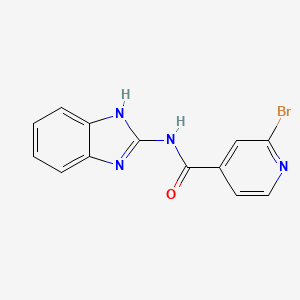

N-isopropyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-isopropyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide” is related to a 1,2,4-triazolone derivative . This compound is mentioned in a patent application filed by TAISHO PHARMACEUTICAL CO., LTD . The inventors listed for this patent are Nobutaka Hattori, Tomoko Ishizaka, Takeshi Kuwada, Naoki Miyakoshi, Youichi Shimazaki, Shin-ichi Shirokawa, Daisuke Wakasugi, and Mitsukane Yoshinaga .

科学的研究の応用

Antibacterial Activity

Research has shown the synthesis of acetamide derivatives bearing heterocyclic cores like azinane and 1,3,4-oxadiazole, aimed at evaluating their antibacterial potentials. For instance, certain synthesized compounds have demonstrated moderate inhibitory effects on various bacterial strains, including Gram-negative bacterial strains, which are generally more resistant to antibiotics. These findings suggest potential applications in developing new antibacterial agents to combat resistant bacteria strains (Kashif Iqbal et al., 2017).

Anticancer Activity

In the field of anticancer research, sulfonamide-derived isatins have been explored for their cytotoxic effects on hepatocellular carcinoma cell lines. These compounds have shown variable in vitro cytotoxicity, with some exhibiting significant anticancer potential. The studies highlight the therapeutic promise of these compounds in managing hepatocellular carcinoma, particularly those with a high safety margin and notable efficacy in inhibiting cancer cell growth (M. Eldeeb et al., 2022).

Enzyme Inhibitory Activities

Compounds synthesized from acrylamides, including N-isopropyl acrylamide, have been evaluated for their enzyme inhibitory activities, demonstrating the role of such compounds in developing treatments targeting specific enzymes. This research area is significant for drug development, offering insights into the mechanistic actions of potential pharmaceuticals (Tobias Friedberger et al., 2012).

Molecular Docking and Synthesis for Anticancer Drugs

The synthesis of compounds like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been explored, with structural elucidation and molecular docking analyses confirming their anticancer activities. These studies are crucial for the design and development of new anticancer drugs, enhancing our understanding of their interactions with cancer targets (Gopal Sharma et al., 2018).

Bioactive Sulfonamides for Cholinesterase Inhibition

Another area of application involves the synthesis of bioactive sulfonamides bearing the piperidine nucleus, showing talented activity against cholinesterase enzymes. This research underscores the potential of such compounds in treating diseases associated with cholinesterase malfunction, such as Alzheimer's disease (H. Khalid, 2012).

特性

IUPAC Name |

2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonyl-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O4S/c1-15(2)21-19(24)14-28(26,27)18-12-23(17-9-5-4-8-16(17)18)13-20(25)22-10-6-3-7-11-22/h4-5,8-9,12,15H,3,6-7,10-11,13-14H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBAFJXZIWDFMFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-(3-chlorobenzyl)piperidin-4-yl]methyl}-2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)acetamide](/img/structure/B2470114.png)

![4-(Benzo[d]thiazol-2-ylthio)-3-chloroaniline](/img/structure/B2470116.png)

![2-Chloro-5-[(4-ethylphenoxy)methyl]-1,3-thiazole](/img/structure/B2470117.png)

![N-(2,5-dimethylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2470121.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-chlorobenzenesulfonamido)-5-(4-trifluoromethanesulfonylpiperazin-1-yl)benzamide](/img/structure/B2470123.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2470130.png)

![5-(2-chlorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole](/img/structure/B2470132.png)